molecular formula C9H20N2 B13248157 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine

Cat. No.: B13248157
M. Wt: 156.27 g/mol
InChI Key: FTYCOOVNLZVYEE-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is a chemical compound of interest in various research fields, particularly in medicinal chemistry and drug discovery. This amine-functionalized pyrrolidine derivative shares structural features with other pharmacologically active scaffolds, such as the pyrrolidine ring system present in 1-(Propan-2-yl)pyrrolidin-3-amine . The molecule's structure, featuring a pyrrolidine core substituted with an isopropyl group and a flexible ethylamine side chain, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules, potentially for central nervous system targets . As a building block, it can be used to develop compound libraries for high-throughput screening or to optimize lead compounds in early-stage research. Researchers can utilize this chemical in exploring structure-activity relationships or as a precursor in multi-step synthetic routes. 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is supplied with high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-(1-propan-2-ylpyrrolidin-3-yl)ethanamine

InChI

InChI=1S/C9H20N2/c1-8(2)11-6-4-9(7-11)3-5-10/h8-9H,3-7,10H2,1-2H3

InChI Key

FTYCOOVNLZVYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)CCN

Origin of Product

United States

Preparation Methods

Synthesis via α-Alkylation of Esters and Subsequent Cyclization

A recent and efficient method for the synthesis of 3-substituted pyrrolidines, including derivatives akin to 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, involves the following key steps:

  • α-Alkylation of esters : Starting from readily available methyl esters, α-alkylation is performed using azidoalkyl trifluoromethanesulfonates as alkylating agents. Specifically, 2-azidopropyl trifluoromethanesulfonate is used to introduce the azidopropyl moiety at the α-position of the ester.

  • Reduction of azide to amine : The azide group is reduced to the corresponding amine. This can be achieved via catalytic hydrogenation using palladium on carbon, either in batch or continuous flow conditions. The flow hydrogenation method offers advantages such as safer hydrogen generation via water electrolysis and catalyst reusability.

  • Ring closure (lactam formation) : Upon azide reduction, the amine undergoes intramolecular cyclization to form the pyrrolidin-2-one (a γ-lactam). Subsequent reduction of the lactam can yield the pyrrolidine ring.

  • N-alkylation : The isopropyl group can be introduced on the nitrogen via alkylation using appropriate alkylating agents such as isopropyl halides under basic conditions.

This strategy was demonstrated by Brunotte et al. (2024), who synthesized 3-substituted pyrrolidin-2-ones starting from methyl esters and 2-azidopropyl trifluoromethanesulfonate, followed by azide reduction and ring closure without additional additives. The method allows for good yields (up to 78%) and tolerates various functional groups.

Stepwise Synthetic Scheme

Step Reaction Reagents/Conditions Outcome
1 α-Alkylation of methyl ester with 2-azidopropyl trifluoromethanesulfonate Lithium hexamethyldisilazide (LHMDS), THF, −78 °C, inert atmosphere Formation of α-azido ester intermediate
2 Reduction of azide to amine Pd/C catalyst, H2 gas; batch or flow hydrogenation (H-Cube® Mini Plus) Conversion of azide to primary amine
3 Intramolecular cyclization (lactam formation) Heating in MeOH, no additives required Formation of pyrrolidin-2-one ring
4 Reduction of lactam to pyrrolidine (if needed) Borane-dimethyl sulfide complex, THF, 0–60 °C Formation of pyrrolidine ring
5 N-Alkylation with isopropyl halide Base (e.g., NaH), isopropyl bromide or chloride Introduction of isopropyl group at nitrogen

Advantages of the Method

  • Use of stable and easily handled azidoalkyl triflates as alkylating agents.
  • Flow hydrogenation allows safer, more efficient azide reduction.
  • Ring closure proceeds cleanly without additives.
  • The method is scalable and applicable to a variety of substrates.
  • Avoids the use of hazardous reagents like triphenylphosphine used in Staudinger reductions.

Experimental Data Summary

Parameter Result
α-Alkylation yield Near quantitative conversion by GC/MS; isolated yields moderate due to purification losses
Azide reduction yield Quantitative conversion in batch and flow hydrogenation
Lactam formation yield Up to 78% over three steps for analogous substrates
Stability of alkylating agents Stable for months at −25 °C without purification
Catalyst reusability Pd/C cartridge reused multiple times without activity loss

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 2-[1-(propan-2-yl)pyrrolidin-3-yl]ethan-1-amine with structurally related ethan-1-amine derivatives:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents/Functional Groups Notable Properties Reference
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine C9H20N2 156.27 Pyrrolidine 1-(Propan-2-yl), 3-(ethylamine) Conformational rigidity Target
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine C8H15N3 153.23 Pyrazole 1-(Propan-2-yl), 4-(ethylamine) Liquid state; storage at 4°C
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine C8H16N2 143.15 Pyrrolidine 3,3-Dimethyl, 1-(ethylamine) Predicted CCS: 132.8 Ų (M+H adduct)
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine C14H22N2 218.34 Phenyl + Pyrrolidine 4-Ethylphenyl, 2-(pyrrolidinyl) Higher lipophilicity
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine C13H17N3O 231.30 Oxadiazole + Phenyl 4-(Propan-2-yl)phenyl Enhanced aromatic π-system
2-[1-(Propan-2-yl)-1H-benzodiazol-2-yl]ethan-1-amine (dihydrochloride) C12H16N4·2HCl 295.20 (salt) Benzodiazole 1-(Propan-2-yl) High purity (95%); dihydrochloride form

Key Differences and Implications

In contrast, pyrazole () and oxadiazole () cores introduce aromaticity and planarity, which may enhance π-π stacking in drug-receptor interactions . Benzodiazole derivatives () are common in kinase inhibitors due to their ability to mimic purine structures, suggesting the target compound could be modified for similar applications .

Substituent Effects: The propan-2-yl group in the target compound and provides steric bulk, which may influence metabolic stability and selectivity. For example, in , this group contributes to the compound’s liquid state, likely due to reduced crystallinity .

Physicochemical Properties :

  • The liquid state of the pyrazole derivative () contrasts with the likely solid state of the target compound, reflecting differences in intermolecular forces.
  • Collision cross-section (CCS) data for (132.8 Ų) suggests compact gas-phase ion structures, useful for mass spectrometry-based identification .

Biological Activity

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities due to its unique structural characteristics. This compound features a pyrrolidine ring with an isopropyl substitution, which influences its interaction with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine is C9H20N2C_9H_{20}N_2, and it has a molecular weight of approximately 156.27 g/mol. It typically appears as a white to off-white crystalline solid and is soluble in both water and ethanol, making it suitable for diverse applications in laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrrolidine ring facilitates binding to enantioselective proteins, which can modulate their activity and influence various biochemical pathways. This interaction may lead to significant therapeutic effects, particularly in drug discovery and development.

Antimicrobial Activity

Research has shown that certain pyrrolidine derivatives possess antimicrobial properties. For instance, studies evaluating various pyrrolidine-based compounds have demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity .

Structure–Activity Relationships (SAR)

A study focusing on structure–activity relationships revealed that modifications in the pyrrolidine structure can lead to variations in biological activity. The introduction of specific functional groups can enhance or diminish the compound's efficacy against targeted biological pathways .

Synthesis Methods

The synthesis of 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine can be achieved through several methods, including:

  • Substitution Reactions : Starting with 2-acetone pyrrolidine, substitution reactions can yield the target compound.
  • Reduction Reactions : Utilizing lithium aluminum hydride for reduction processes.
  • Oxidation Processes : Employing potassium permanganate as an oxidizing agent.

These synthetic routes highlight the versatility of this compound in chemical research and potential applications in pharmacology.

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